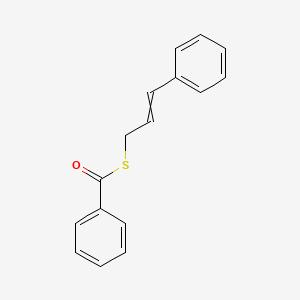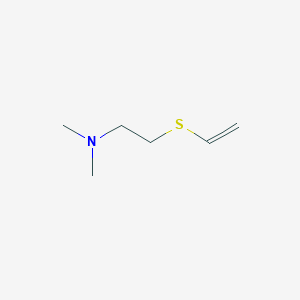
Ethanamine, 2-(ethenylthio)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is an organic compound with a unique structure that includes an ethanamine backbone substituted with an ethenylthio group and two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2-(ethenylthio)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of ethanamine with ethenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ethanamine, 2-(ethenylthio)-N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanamine, 2-(ethenylthio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine: A simpler amine with a similar backbone but lacking the ethenylthio and N,N-dimethyl groups.
N-ethyl-ethanamine: Another related compound with an ethyl group instead of the ethenylthio group.
Uniqueness
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is unique due to the presence of the ethenylthio group, which imparts distinct chemical properties and reactivity compared to other ethanamine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
44746-07-8 |
|---|---|
Fórmula molecular |
C6H13NS |
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
2-ethenylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H13NS/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 |
Clave InChI |
CBRXCJKZQIQWEG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


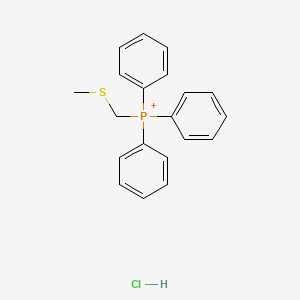


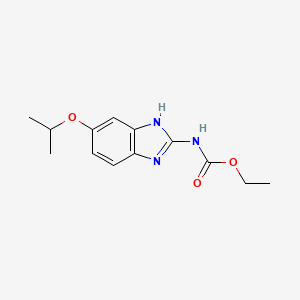

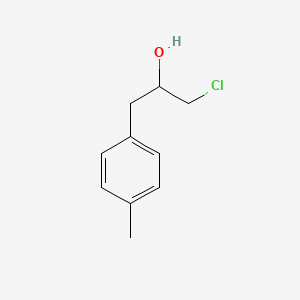




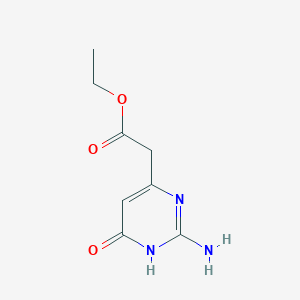

![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
